1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring substituted with pentyloxy and pentylphenyl groups
Vorbereitungsmethoden
The synthesis of 1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the pentyloxy and pentylphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently.
Analyse Chemischer Reaktionen
1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The pentyloxy and pentylphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Wissenschaftliche Forschungsanwendungen
1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine can be compared with similar compounds such as benzoic acid derivatives and other pyridazine-based molecules. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
Eigenschaften
90616-35-6 | |
Molekularformel |
C20H28N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
1-oxido-3-pentoxy-6-(4-pentylphenyl)pyridazin-1-ium |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-9-17-10-12-18(13-11-17)19-14-15-20(21-22(19)23)24-16-8-6-4-2/h10-15H,3-9,16H2,1-2H3 |
InChI-Schlüssel |
GSFZHBVBWLNOMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=[N+](N=C(C=C2)OCCCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.